molecular formula C15H10O10S B12988864 2-Hydroxy-4-(3,5,7-trihydroxy-4-oxo-4h-chromen-2-yl)phenyl hydrogen sulfate

2-Hydroxy-4-(3,5,7-trihydroxy-4-oxo-4h-chromen-2-yl)phenyl hydrogen sulfate

Cat. No.: B12988864
M. Wt: 382.3 g/mol
InChI Key: WNILMGLHADIIDH-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl hydrogen sulfate is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This compound is a derivative of quercetin, a well-known flavonoid, and has been studied for its potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl hydrogen sulfate typically involves the esterification of quercetin with sulfuric acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfate ester. The reaction conditions often include a solvent like dimethylformamide (DMF) or dichloromethane (DCM) to dissolve the reactants and control the reaction environment .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of the parent compound, each with unique chemical and biological properties. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl hydrogen sulfate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl hydrogen sulfate is unique due to its sulfate ester group, which enhances its solubility and bioavailability compared to other flavonoids. This structural modification also contributes to its distinct pharmacological profile, making it a valuable compound for scientific research and therapeutic applications .

Properties

Molecular Formula

C15H10O10S

Molecular Weight

382.3 g/mol

IUPAC Name

[2-hydroxy-4-(3,5,7-trihydroxy-4-oxochromen-2-yl)phenyl] hydrogen sulfate

InChI

InChI=1S/C15H10O10S/c16-7-4-9(18)12-11(5-7)24-15(14(20)13(12)19)6-1-2-10(8(17)3-6)25-26(21,22)23/h1-5,16-18,20H,(H,21,22,23)

InChI Key

WNILMGLHADIIDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)OS(=O)(=O)O

Origin of Product

United States

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